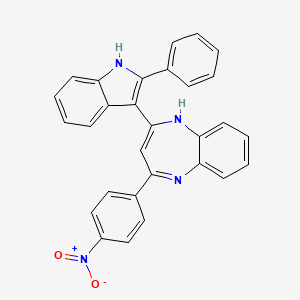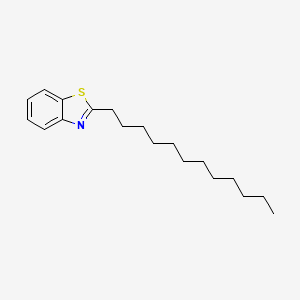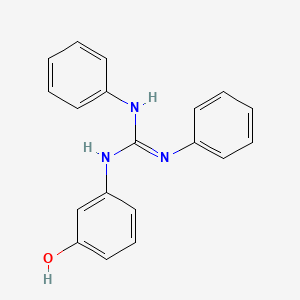
N-(3-Hydroxyphenyl)-N',N''-diphenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a hydroxyphenyl group and two diphenyl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine typically involves the reaction of 3-hydroxyaniline with diphenylcarbodiimide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the diphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-Phenylguanidine: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
N,N’-Diphenylguanidine: Does not have the hydroxy group, which limits its ability to form hydrogen bonds.
N-(4-Hydroxyphenyl)-N’,N’'-diphenylguanidine: Similar structure but with the hydroxy group in a different position, which can affect its reactivity and interactions.
Uniqueness: N-(3-Hydroxyphenyl)-N’,N’'-diphenylguanidine is unique due to the presence of both the hydroxyphenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
668454-76-0 |
|---|---|
Fórmula molecular |
C19H17N3O |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-2,3-diphenylguanidine |
InChI |
InChI=1S/C19H17N3O/c23-18-13-7-12-17(14-18)22-19(20-15-8-3-1-4-9-15)21-16-10-5-2-6-11-16/h1-14,23H,(H2,20,21,22) |
Clave InChI |
ULZZCLXSEGMPMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
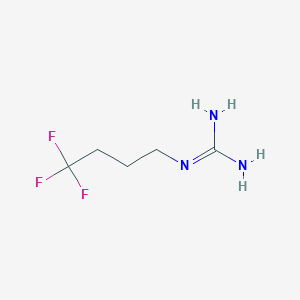
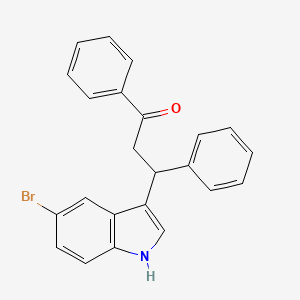
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)
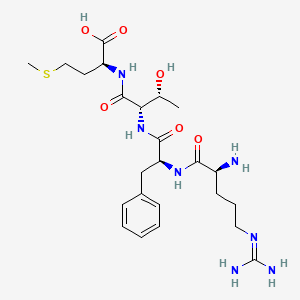
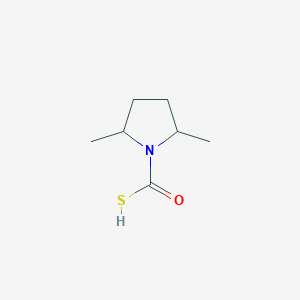
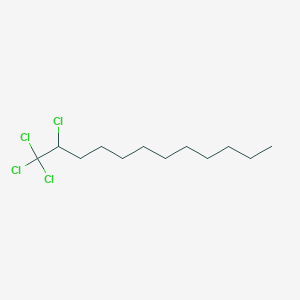
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
